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Compound of Interest

Compound Name: 2,5-Dimethylcyclohexanone

Cat. No.: B1332106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
dimethylcyclohexanone, a cyclic ketone of interest in various chemical and pharmaceutical

research domains. The document presents available experimental data and well-founded

predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) profiles. Detailed experimental protocols for obtaining these spectra are also provided to

aid in the replication and validation of these findings.

Data Presentation
The spectroscopic data for 2,5-dimethylcyclohexanone is summarized in the following tables.

It is important to note that while mass spectrometry data is experimentally derived, the NMR

and IR data are largely predicted based on established principles and data from analogous

compounds due to the limited availability of comprehensive experimental spectra in public

databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The predicted ¹H and ¹³C NMR spectral data are based on the analysis of chemical shift trends

in substituted cyclohexanones. The presence of two methyl groups at the C2 and C5 positions,

along with the carbonyl group, leads to a complex pattern of signals. The exact chemical shifts
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and coupling constants can vary depending on the specific isomer (cis or trans) and the solvent

used.

Table 1: Predicted ¹H NMR Data for 2,5-Dimethylcyclohexanone (in CDCl₃)

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

CH₃ (at C2) ~ 1.0 - 1.2 Doublet ~ 6 - 7

CH₃ (at C5) ~ 0.9 - 1.1 Doublet ~ 6 - 7

Ring Protons ~ 1.2 - 2.5 Multiplets -

CH (at C2) ~ 2.2 - 2.6 Multiplet -

CH (at C5) ~ 1.5 - 1.9 Multiplet -

Table 2: Predicted ¹³C NMR Data for 2,5-Dimethylcyclohexanone (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)

C=O (C1) ~ 210 - 215

CH (C2) ~ 45 - 50

CH₂ (C3) ~ 30 - 35

CH₂ (C4) ~ 25 - 30

CH (C5) ~ 30 - 35

CH₂ (C6) ~ 40 - 45

CH₃ (at C2) ~ 15 - 20

CH₃ (at C5) ~ 15 - 20

Infrared (IR) Spectroscopy (Predicted and Experimental)
The IR spectrum of 2,5-dimethylcyclohexanone is dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretching vibration, a characteristic feature of ketones.
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Table 3: Key IR Absorption Data for 2,5-Dimethylcyclohexanone

Functional Group
Predicted/Experimental
Frequency (cm⁻¹)

Intensity

C-H (alkane) ~ 2850 - 3000 Strong

C=O (ketone) ~ 1715 Strong, Sharp

Note: The C=O stretching frequency for cyclic ketones is sensitive to ring strain. For a six-

membered ring like cyclohexanone, this peak is typically observed around 1715 cm⁻¹.[1][2]

Mass Spectrometry (MS) (Experimental)
The mass spectrum of 2,5-dimethylcyclohexanone provides valuable information about its

molecular weight and fragmentation pattern. The data presented below is based on

experimental findings from the NIST WebBook.[3][4]

Table 4: Mass Spectrometry Data for 2,5-Dimethylcyclohexanone

m/z Relative Intensity (%) Proposed Fragment

126 35 [M]⁺ (Molecular Ion)

111 20 [M - CH₃]⁺

97 45 [M - C₂H₅]⁺ or [M - CO - H]⁺

83 60 [M - C₃H₇]⁺

69 100 [C₅H₉]⁺ (Base Peak)

55 85 [C₄H₇]⁺

41 70 [C₃H₅]⁺

The fragmentation of cyclic ketones like 2,5-dimethylcyclohexanone often involves initial

cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), followed by further

rearrangements and loss of small neutral molecules or radicals.[5]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These methodologies are based on standard laboratory practices for the analysis of liquid

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,5-dimethylcyclohexanone.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2,5-dimethylcyclohexanone in approximately 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6][7]

For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is

recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Ensure the solution is homogeneous and free of any solid particles by filtering if

necessary.[8]

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be co-added to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom. A larger number of scans will be required compared

to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:
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Apply Fourier transformation to the raw free induction decay (FID) data.

Perform phase correction and baseline correction to the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat 2,5-dimethylcyclohexanone.

Methodology:

Sample Preparation (Neat Liquid Film):

Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.[9][10]

Place a single drop of neat 2,5-dimethylcyclohexanone onto the surface of one salt

plate.[9][10]

Carefully place the second salt plate on top, allowing the liquid to spread and form a thin,

uniform film between the plates.[9][10]

Instrumentation and Data Acquisition:

Place the salt plate assembly into the sample holder of an FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to correct for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).[11]

Data Processing:

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the major absorption bands.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 2,5-dimethylcyclohexanone from any impurities and obtain its mass

spectrum.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2,5-dimethylcyclohexanone (e.g., ~1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane.[12] Overly concentrated samples can

lead to poor peak shape and detector saturation.[13]

Instrumentation and Data Acquisition:

Gas Chromatograph (GC) Parameters:[14][15]

Injector: Use a split/splitless injector, typically in split mode.

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start with an initial temperature (e.g., 50-70 °C), hold for a

few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a

final temperature (e.g., 200-250 °C).

Mass Spectrometer (MS) Parameters:[15]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.

Data Processing:

The GC will separate the components of the sample, and the mass spectrometer will

record the mass spectrum of each eluting peak.
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The resulting chromatogram will show peaks corresponding to each component, and the

mass spectrum of the peak corresponding to 2,5-dimethylcyclohexanone can be

extracted and analyzed. The x-axis of the chromatogram represents the retention time,

and the y-axis represents the ion intensity.[16]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2,5-dimethylcyclohexanone.
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Spectroscopic Analysis Workflow for 2,5-Dimethylcyclohexanone
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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